3-Iodo-alpha-methyl-L-tyrosine I-125

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

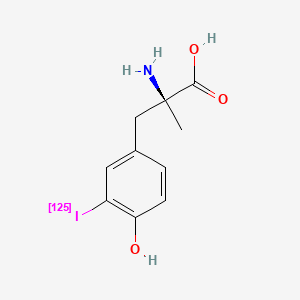

3-Iodo-alpha-methyl-L-tyrosine I-125, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 319.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Electrophilic Substitution Using Iodo-gen

[¹²⁵I]IMT is synthesized via electrophilic substitution, where radioiodine (¹²⁵I) replaces a hydrogen atom on the aromatic ring of L-α-methyltyrosine. Key steps include:

-

Reagents : L-α-methyltyrosine, Na-¹²⁵I, Iodo-gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as an oxidizing agent.

-

Conditions : Reaction occurs at room temperature for 10 minutes in borate buffer (pH 8.5) .

-

Mechanism : Iodo-gen oxidizes iodide (I⁻) to iodonium (I⁺), facilitating electrophilic aromatic substitution at the meta position of the tyrosine derivative .

Isotopic Exchange with Cu⁺ Assistance

An alternative method employs isotopic exchange using copper(I) as a catalyst:

-

Reagents : 2-Iodo-L-phenylalanine precursor, CuSO₄, SnSO₄, and gentisic acid.

-

Conditions : Reaction occurs at 100°C for 60 minutes under acidic, reducing conditions .

-

Yield : Achieves radiochemical yields (RCY) >70% with high purity (>99%) .

Purification and Quality Control

Post-synthesis purification is critical to remove unreacted iodide and byproducts:

-

Sep-Pak Cartridge Purification :

-

HPLC Analysis :

Chemical Stability and Reactivity

[¹²⁵I]IMT exhibits stability due to α-methylation, which prevents metabolic degradation:

-

Metabolic Stability : The α-methyl group confers resistance to tyrosine hydroxylase and decarboxylase enzymes, prolonging tumor retention .

-

pH Sensitivity : Stability is maintained in neutral to slightly alkaline conditions (pH 7–8.5), but acidic environments may induce deiodination .

Key Reaction Parameters

| Parameter | Electrophilic Substitution | Isotopic Exchange |

|---|---|---|

| Temperature | Room temperature | 100°C |

| Time | 10 minutes | 60 minutes |

| Catalyst/Oxidizer | Iodo-gen | CuSO₄/SnSO₄ |

| Radiochemical Yield | >90% | 65–75% |

| Purity | >99% | >99% |

Inhibitor Studies and Transport Kinetics

Although not direct chemical reactions, inhibitor studies elucidate [¹²⁵I]IMT’s interaction with transporters:

-

LAT1-Mediated Transport : [¹²⁵I]IMT uptake in DLD-1 colon cancer cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), with a Kₘ of 78 μM and Vₘₐₓ of 333 pmol/10⁶ cells/min in Na⁺-free buffer .

-

Inhibition Profile : Uptake is inhibited by large neutral amino acids (e.g., L-leucine, L-phenylalanine) but unaffected by system A or ASC inhibitors .

Stereochemical Considerations

-

Stereoselectivity : Human LAT1 shows high selectivity for the L-isomer of [¹²⁵I]IMT, with D-isomers (e.g., D-leucine, D-phenylalanine) demonstrating weaker inhibitory effects .

-

Structural Modifications : 3-Iodination and α-methylation reduce affinity for LAT1 compared to native tyrosine but enhance metabolic stability .

Propriétés

Numéro CAS |

137034-72-1 |

|---|---|

Formule moléculaire |

C10H12INO3 |

Poids moléculaire |

319.11 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-2 |

Clé InChI |

KPOIUSXAPUHQNA-MFUTYXEOSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES isomérique |

C[C@](CC1=CC(=C(C=C1)O)[125I])(C(=O)O)N |

SMILES canonique |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Synonymes |

123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.